2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide
Description
Properties
IUPAC Name |
2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-16(13-8-4-6-10-15(13)22(11)2)17(23)19(25)21-14-9-5-3-7-12(14)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYPRXHTVSDHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acylated to introduce the oxoacetamido group, followed by the attachment of the benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the oxoacetamido group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different pharmacological profiles .
Scientific Research Applications
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Target Compound
- Key substituents :
- 1,2-Dimethylindole (lipophilic, aromatic heterocycle).
- 2-Oxoacetamido linker (polar, hydrogen-bonding capability).
- Benzamide core (rigid aromatic scaffold).
- Synthesis: Likely synthesized via amide coupling between 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid and 2-aminobenzamide, using reagents like PyBOP or HATU (analogous to methods in ).
Comparative Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Formula: C₁₂H₁₇NO₂.
- Substituents : 3-Methylbenzoyl group, N,O-bidentate directing group.
- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Key Difference : Hydroxyl and dimethyl groups enhance solubility and metal-coordination capacity, unlike the target compound’s indole group.
4-(2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamido)-N-propylbutan-1-aminium Trifluoroacetate
- Formula : C₂₀H₂₅BrN₄O₃⁺.
- Substituents : Brominated indole, propylaminium chain.
- Synthesis : Coupling 2-(6-bromoindol-3-yl)-2-oxoacetic acid with spermidine using PyBOP.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Formula: C₁₇H₁₉NO₃.
- Substituents : 3,4-Dimethoxyphenethyl group.
- Synthesis : Benzoyl chloride + 3,4-dimethoxyphenethylamine.
- Key Difference : Methoxy groups improve metabolic stability and electron-donating effects compared to the target’s methylindole.
Oxadiazole-Thioether Benzamide Derivatives
- Example: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
- Formula : C₁₉H₁₈N₄O₄S.
- Substituents : Oxadiazole (heterocyclic), thioether (flexible linker), nitro group (electron-withdrawing).
- Key Difference : Thioether and nitro groups enhance pharmacokinetic properties and target specificity for antiviral/anticancer applications.
Physicochemical Properties
Biological Activity
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmaceutical research. Its structure integrates an indole moiety with a benzamide group and an oxoacetamido linkage, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.38 g/mol. The compound's structural features include:
| Feature | Description |
|---|---|
| Indole Moiety | Central structure providing biological activity |
| Benzamide Group | Enhances solubility and bioavailability |
| Oxoacetamido Linkage | Contributes to interaction with biological targets |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown significant potential against solid tumors, particularly colorectal and lung cancers. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including fungi and bacteria.
- Anti-inflammatory Properties : The ability to modulate inflammatory responses has been noted, which may be beneficial in treating conditions such as arthritis .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Protein Interaction Modulation : It may disrupt protein-protein interactions, affecting cellular signaling pathways crucial for cancer progression and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A study published in Proceedings of the American Association for Cancer Research highlighted the antitumor effects of related indole derivatives, emphasizing their potential in treating colorectal carcinoma .
- Evaluation of Antimicrobial Properties : Research conducted on indole derivatives demonstrated significant antifungal activity against Botrytis cinerea, indicating that structural modifications could enhance efficacy against other pathogens .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-(1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate | Indole structure; different substitution pattern | Antitumor activity |
| Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido]benzoate | Contains butyl group instead of methyl | Anti-inflammatory effects |
| N-substituted indole derivatives | Various substitutions on nitrogen | Antiviral and anticancer properties |
Q & A
Basic: What synthetic routes are commonly employed to synthesize 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2-dimethylindole core. Key steps include:
- Condensation : Coupling 1,2-dimethylindole-3-glyoxylic acid derivatives with benzamide precursors using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Acylation : Introducing the acetamido group via nucleophilic acyl substitution, often under reflux conditions with catalysts such as TBHP or I₂ to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water mixtures to isolate the final product .
Critical Conditions : Strict temperature control (60–100°C), inert atmosphere (N₂/Ar), and moisture-free solvents are essential to minimize side reactions like hydrolysis or oxidation .
Advanced: How can researchers address conflicting NMR spectral data arising during structural characterization of this compound?
Discrepancies in NMR data (e.g., unexpected peaks or shifts) may stem from:
- Tautomerism : The indole-oxoacetamido moiety can exhibit keto-enol tautomerism, leading to split signals. Use 2D NMR (COSY, HSQC) to resolve exchangeable protons .
- Rotameric States : Restricted rotation around the acetamido bond can cause duplicated signals. Analyze variable-temperature NMR to identify coalescence points .
- Impurities : Trace solvents or by-products (e.g., unreacted starting materials) may appear as minor peaks. Cross-validate with HPLC-MS and elemental analysis .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?
- 1H/13C NMR : Confirm the presence of the indole methyl groups (δ ~2.5–3.0 ppm) and benzamide aromatic protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (amide I/II bands) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out adducts .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: What strategies improve regioselectivity during the formation of the 1,2-dimethylindole core in this compound?
- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH) with Boc or acetyl groups to direct substitution to the 3-position .
- Catalytic Systems : Use Lewis acids like ZnCl₂ or Ce(SO₄)₂ to stabilize transition states and favor the desired regioisomer .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity at the indole’s 3-position .
Basic: What biological activities are hypothesized for this compound based on structurally related indole-benzamide derivatives?
Analogous compounds exhibit:
- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α pathways, as seen in benzimidazole-acetamide hybrids .
- Anticancer Potential : Interaction with kinase domains (e.g., EGFR or Aurora kinases) via the indole-acetamido pharmacophore .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis, observed in indole-containing sulfonamides .
Advanced: How can researchers design mechanistic studies to elucidate the compound’s interaction with cellular targets?
- Enzyme Assays : Test inhibition of purified kinases (e.g., JAK2 or PI3K) using fluorescence-based ADP-Glo™ assays .
- Cellular Profiling : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses with target proteins (e.g., PARP-1) .
Basic: What are common synthetic by-products, and how are they mitigated during purification?
- Diacylated Products : Over-acylation at the indole NH. Avoid by using stoichiometric coupling agents and shorter reaction times .
- Oxidation By-products : Indole ring oxidation during reflux. Add antioxidants like BHT or perform reactions under inert gas .
- Solvent Adducts : Remove via repeated washing with non-polar solvents (hexane) or activated charcoal treatment .
Advanced: How should researchers reconcile contradictory biological activity data across different studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Assess compound degradation in cell media (e.g., LC-MS stability assays) to confirm active species .
- Structural Analog Comparison : Compare results with derivatives lacking the 2-oxoacetamido group to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
